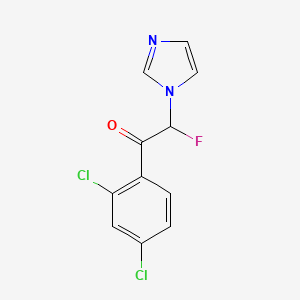
1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- is a chemical compound with the molecular formula C11H8Cl2N2O It is known for its unique structure, which includes a dichlorophenyl group, a fluoro group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One notable method includes a one-pot reaction between specific diamine precursors and dichloroacetyl chloride. The reaction conditions often involve the use of solvents such as ethyl ether and may require specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse phase (RP) HPLC, which uses a mobile phase containing acetonitrile, water, and phosphoric acid . This method is suitable for isolating impurities and can be adapted for pharmacokinetic studies.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring in its structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares a similar structure but lacks the fluoro group, which may affect its reactivity and biological activity.
2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone: This compound has a more complex structure with additional phenyl groups, which may enhance its antimicrobial potential.
Uniqueness
The presence of the fluoro group in Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- makes it unique compared to similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, potentially making it more effective in certain applications .
Properties
Molecular Formula |
C11H7Cl2FN2O |
|---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-fluoro-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-7-1-2-8(9(13)5-7)10(17)11(14)16-4-3-15-6-16/h1-6,11H |
InChI Key |
YDDALEOLKBROMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(N2C=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


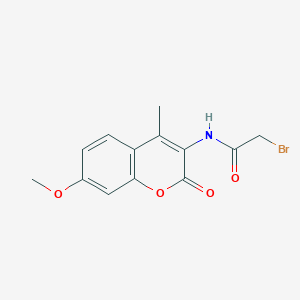
![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![6H-pyrano[3,2-f][1,3]benzothiazole](/img/structure/B13952839.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)
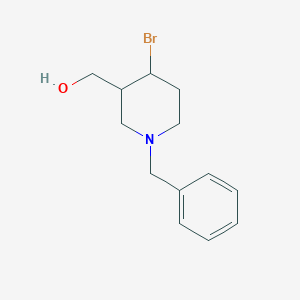
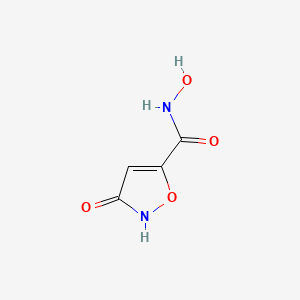
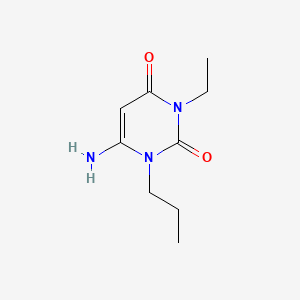
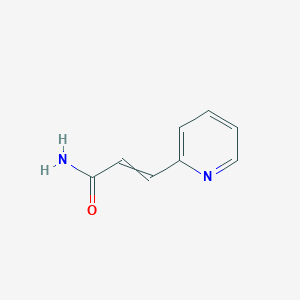
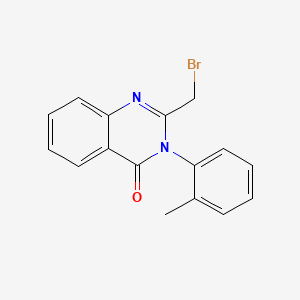
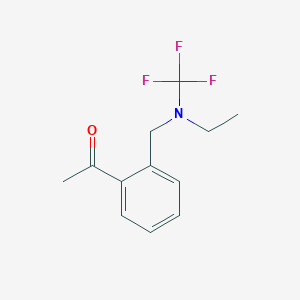
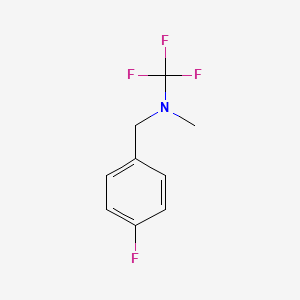
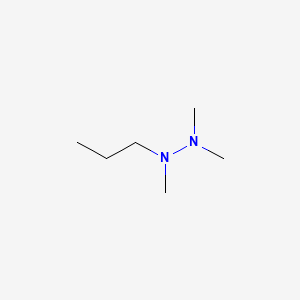
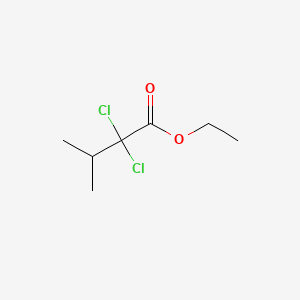
![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
